5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
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Overview
Description
5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is an organic compound with the molecular formula C19H15N3O It is known for its complex structure, which includes a benzylamino group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a nitrile compound to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(Benzylamino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
- 5-[2-(Benzylamino)vinyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15N3O |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-[2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c20-13-17-18(11-12-21-14-15-7-3-1-4-8-15)23-22-19(17)16-9-5-2-6-10-16/h1-12,21H,14H2 |
InChI Key |
OZFFABMLECTHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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